Copper(II) Ionophore IV
Overview
Description
Copper(II) Ionophore IV is a chemical compound that facilitates the transport of copper ions across cell membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to detect and measure copper ion concentrations. Copper is an essential trace element in biological systems, playing a crucial role in various physiological processes, including mitochondrial respiration, iron uptake, and antioxidant defense mechanisms .
Mechanism of Action
Target of Action
Copper(II) Ionophore IV primarily targets mitochondrial metabolism. It has been recognized as an anticancer drug that induces cuproptosis—a specific form of cell death involving copper ions. Specifically, it affects cancer cells that rely heavily on mitochondrial energy production .
Mode of Action
The compound interacts with its targets by transporting extracellular copper ions into cells. This process is crucial for inducing cuproptosis. By disrupting copper homeostasis, this compound dysregulates proteostasis within cancer cells, ultimately leading to their demise .
Biochemical Pathways
Mitochondrial metabolism plays a critical role in tumorigenesis, proliferation, metastasis, and drug resistance. Cancer stem cells and drug-resistant cancer cells heavily rely on mitochondrial respiration for energy. This compound enhances mitochondrial metabolism in these cells, making it a potent anticancer agent .
Pharmacokinetics
The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability. While clinical trials initially yielded mixed results, this compound has been confirmed as safe for clinical use. Future trials should explore its application in specific cancer types with high mitochondrial metabolism, potentially in combination with other drugs .
Result of Action
This compound exhibits tremendous toxicity to cancer cells due to its cuproptosis-inducing properties. By disrupting copper transport and mitochondrial function, it triggers molecular and cellular effects that lead to cancer cell death .
Action Environment
Environmental factors, such as copper availability and cellular redox status, influence the compound’s efficacy and stability. Understanding these environmental cues is essential for optimizing this compound’s therapeutic potential .
Biochemical Analysis
Biochemical Properties
Copper(II) Ionophore IV plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity . For instance, it has been found to act as a copper(II) ionophore, resulting in the intracellular accumulation of reactive oxygen species (ROS) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce oxidative stress and subsequent cell death, offering potential implications in cancer therapy .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to bind directly to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For example, the presence of copper has been found to increase liposomal membrane permeability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, there is species-specific variability in the median lethal dose for ionophores, and horses, birds, sheep, pigs, dogs, cats, and rats are particularly sensitive to ionophore toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to disrupt the ion concentration gradient for calcium, potassium, hydrogen, and sodium ions in microorganisms .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a specific manner . For example, in egg shell membrane ionophores, this compound transports Zn+ due to their non-cyclic structure and pseudo cavity formation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are of great interest. For instance, it has been found that this compound specifically transfers extracellular Cu(II) to mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) Ionophore IV is typically synthesized through the reaction of Schiff bases with copper(II) salts. Schiff bases are formed by the condensation of primary amines with aldehydes or ketones. The resulting Schiff base is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, under controlled conditions to form the copper(II) complex .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Copper(II) Ionophore IV undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) ions can be reduced to copper(I) ions in the presence of reducing agents.
Substitution Reactions: this compound can participate in ligand exchange reactions where the ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation-Reduction: Common reducing agents include ascorbic acid and sodium borohydride.
Substitution: Ligand exchange reactions often involve the use of different amines or phosphines as ligands.
Major Products:
Reduction: The reduction of this compound typically results in the formation of copper(I) complexes.
Substitution: Ligand exchange reactions produce new copper(II) complexes with different ligands.
Scientific Research Applications
Copper(II) Ionophore IV has a wide range of applications in scientific research:
Analytical Chemistry: Used in ion-selective electrodes for the detection and quantification of copper ions in various samples, including environmental water samples and biological fluids.
Biological Research: Investigated for its role in facilitating copper transport in biological systems, which is crucial for understanding copper homeostasis and its implications in diseases.
Medical Research:
Industrial Applications: Utilized in the development of sensors and devices for monitoring copper levels in industrial processes.
Comparison with Similar Compounds
Copper(II) Ionophore I: Another copper ionophore with similar properties but different ligand structures.
Copper(II) Ionophore II: Known for its use in ion-selective electrodes but with a different selectivity profile.
Copper(II) Ionophore III: Used in biological research for studying copper transport mechanisms.
Uniqueness: Copper(II) Ionophore IV is unique due to its high selectivity and efficiency in transporting copper ions across cell membranes. Its ability to induce cuproptosis in cancer cells makes it a promising candidate for cancer therapy, distinguishing it from other copper ionophores .
Properties
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O2S/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-33-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUESTOLSNRTEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSCC(=O)N(C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584088 | |
Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849629-03-4 | |
Record name | 2,2'-Sulfanediylbis(N,N-dicyclohexylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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